![molecular formula C8H13NO2 B3274302 (S)-Quinuclidine-3-carboxylic acid CAS No. 604803-79-4](/img/structure/B3274302.png)
(S)-Quinuclidine-3-carboxylic acid
Overview
Description
(S)-Quinuclidine-3-carboxylic acid, also known as SQC, is a chiral bicyclic amine that has been widely used in scientific research. It is an important intermediate for the synthesis of various pharmaceuticals and bioactive compounds. SQC can be synthesized using different methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
Synthesis and Structural Analysis
- (R)-quinuclidine-2-carboxylic acid, a related compound, has been synthesized through multi-step processes from inexpensive d-mannitol, demonstrating the potential for cost-effective production and structural versatility in quinuclidine derivatives (Etayo et al., 2008).
- Quinuclidine has been studied in adducts with 3,5-dinitrobenzoic acid, where the formation of quinuclidinium cation and 3,5-dinitrobenzoate anion has been analyzed using various spectroscopic methods, providing insights into molecular interactions involving quinuclidine (Chantrapromma et al., 2004).
Catalysis and Chemical Transformations
- Quinuclidine has been used as a mediator in site-selective and stereoselective C-H alkylations of carbohydrates under photoredox conditions. This application showcases the role of quinuclidine in facilitating specific chemical transformations (Dimakos et al., 2019).
- The study of quinuclidine betaine with p-hydroxybenzoic acid complex through X-ray diffraction, FTIR, and NMR methods has provided valuable information on molecular structure and dynamics, applicable in various chemical synthesis processes (Dega-Szafran et al., 2010).
Future Directions
properties
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octane-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIHXLMMFNAYNW-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Quinuclidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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